Ortho-Acetyl Regiochemistry Enables Unique Domino Cyclization vs. Para-Isomer
The ortho-acetyl substitution in 1350843-85-4 places the ketone carbonyl in proximity to the alkyne, a geometric prerequisite for intramolecular heteroalkyne metathesis/annulation cascades. The para-isomer (Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-, CAS 725695-79-4) cannot undergo this transformation. In a representative Ag(I)-catalyzed protocol with ortho-alkynylacetophenone derivatives, naphthyl ketone products were obtained in yields up to 92% [1]. This reactivity profile is inaccessible without the ortho-carbonyl geometry.
| Evidence Dimension | Geometric capability for intramolecular domino cyclization |
|---|---|
| Target Compound Data | Ortho-carbonyl geometry allows proximity-driven cyclization (class representative yield: up to 92%) |
| Comparator Or Baseline | Para-isomer (CAS 725695-79-4): carbonyl distal to alkyne; incapable of analogous cyclization |
| Quantified Difference | Qualitative reactivity gate (accessible vs. inaccessible pathway); representative yield for class: 92% |
| Conditions | Ag(I)-catalyzed acetal incorporation / heteroalkyne metathesis/annulation (Org. Lett. 2014 protocol) |
Why This Matters
For chemists procuring a building block for naphthalene or polycyclic synthesis, the ortho-acetyl geometry is essential; the para-isomer is synthetically inert in this pathway.
- [1] Manojveer, S.; Balamurugan, R. Synthesis of Naphthalene Derivatives from ortho-Alkynylacetophenone Derivatives via Tandem in Situ Incorporation of Acetal and Intramolecular Heteroalkyne Metathesis/Annulation. Org. Lett. 2014, 16, 1712–1715. https://doi.org/10.1021/ol5003835. View Source
